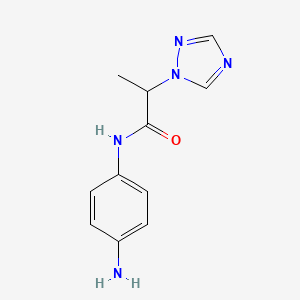

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-8(16-7-13-6-14-16)11(17)15-10-4-2-9(12)3-5-10/h2-8H,12H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILXZLKCRZMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

Attachment of the Aminophenyl Group: The 4-aminophenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the triazole intermediate.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the triazole-aminophenyl intermediate reacts with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with metal ions and proteins, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Variations in Triazole Isomer and Substituents

The triazole ring isomer (1,2,4 vs. 1,2,3) significantly impacts biological and physicochemical properties:

- 1,2,4-Triazole Derivatives: N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12): Exhibits 86.2% AChE inhibition at 300 µM, highlighting the role of the methoxy group in enhancing activity ().

- 1,2,3-Triazole Derivatives :

- N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanamide (1dba) : Achieves 88% synthesis yield but shows weaker AChE inhibition compared to 1,2,4-triazole analogues ().

- N-(2-Methoxyphenyl)-2-[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]propanamide (1dbd) : Heterocyclic substituents like thiophene may enhance binding to hydrophobic enzyme pockets ().

Key Insight : The 1,2,4-triazole isomer generally confers stronger enzymatic interactions due to its nitrogen positioning, while 1,2,3-triazoles offer synthetic versatility ().

Substituent Effects on the Aromatic Ring

The nature of the substituent on the phenyl ring modulates electronic properties and bioactivity:

| Compound Name | Substituent | AChE Inhibition (300 µM) | Yield (%) | Physical State |

|---|---|---|---|---|

| N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide | -NH₂ | Not reported | - | Not specified |

| N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide (12) | -OCH₃ | 86.2% | 89% | Solid |

| N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (9) | -Cl | Weak activity | 86% | Solid |

| N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanamide (1dba) | -OCH₃ | Not tested | 88% | Yellow solid |

Biological Activity

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₅O |

| Molecular Weight | 191.23 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit notable anti-inflammatory properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 25 to 100 µg/mL. This suggests a potential role in managing inflammatory conditions .

- Comparative Efficacy : In comparison to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the triazole derivatives exhibited lower toxicity while maintaining similar efficacy in cytokine inhibition .

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied:

- Antibacterial Effects : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit the growth of various microbial strains, although specific MIC values for this compound were not detailed in the available literature .

- Antifungal Properties : The triazole scaffold is known for its antifungal activity. Derivatives similar to this compound have shown effectiveness against fungi such as Candida species and Aspergillus species .

3. Anticancer Potential

Emerging research indicates that triazole-containing compounds may possess anticancer properties:

- Cell Proliferation Inhibition : Studies have reported that certain triazole derivatives can inhibit cell proliferation in cancer cell lines. The presence of the propanamide group may enhance this activity by affecting cell signaling pathways related to growth and apoptosis .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anti-inflammatory Effects :

-

Antimicrobial Evaluation :

- In another study focusing on antimicrobial activity, triazole derivatives were tested against a panel of bacterial strains. Results indicated that compounds with an amino group at the para position (like this compound) exhibited enhanced antibacterial effects compared to their non-amino counterparts .

Q & A

Q. What are the optimal synthetic routes for N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-aminophenylamine with a triazole-containing propanamide precursor. A common method is the amide bond formation using 2-chloropropionyl chloride derivatives under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Microwave-assisted synthesis can enhance reaction efficiency by ensuring uniform heating and reducing reaction time . Key parameters to optimize include solvent choice (e.g., DMSO or ethanol), temperature (reflux conditions), and stoichiometric ratios to minimize impurities and maximize yield. Post-synthesis purification via column chromatography or recrystallization is often required .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of spectroscopic methods:

- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly distinguishing the triazole ring signals (~7.5–8.5 ppm for aromatic protons) and amide NH peaks .

- LC-MS or HRMS to confirm molecular weight and purity .

- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹ and triazole C-N vibrations at ~1500 cm⁻¹) .

- HPLC with UV detection to assess purity (>95% is typical for biological assays) .

Q. What solvents and conditions are suitable for solubility and stability testing?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. For biological assays, DMSO stock solutions (10–50 mM) are standard, with final concentrations diluted to ≤1% DMSO to avoid cytotoxicity . Stability studies should monitor degradation under varying pH (4–9), temperature (4°C to 37°C), and light exposure using accelerated stability protocols .

Advanced Research Questions

Q. How can researchers design dose-response assays to evaluate its acetylcholinesterase (AChE) inhibitory activity?

Use a modified Ellman’s assay:

- Prepare AChE enzyme (e.g., electric eel source) and substrate (acetylthiocholine iodide).

- Test compound concentrations (e.g., 1–300 µM) in phosphate buffer (pH 8.0) with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen .

- Measure absorbance at 412 nm to quantify thiocholine production. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include donepezil as a positive control. Note that solubility limitations at higher concentrations may require surfactant additives .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values (e.g., 30.2% inhibition at 30 µM vs. 86.2% at 300 µM) may arise from:

- Enzyme source variability : Validate activity with multiple enzyme batches or sources.

- Assay conditions : Standardize pH, temperature, and substrate concentration.

- Compound purity : Re-test batches with HPLC-confirmed purity.

- Cellular vs. cell-free systems : Compare enzyme inhibition in isolated AChE vs. cell-based models (e.g., SH-SY5Y neuroblastoma cells) to assess membrane permeability effects .

Q. How can molecular docking simulations predict its mechanism of action?

- Target selection : Use crystallographic data for AChE (PDB ID: 1ACJ) or related targets.

- Ligand preparation : Generate 3D conformers of the compound (e.g., using OpenBabel) and optimize geometry with DFT methods.

- Docking software : AutoDock Vina or Schrödinger Glide to simulate binding poses. Focus on interactions between the triazole ring and catalytic serine (e.g., hydrogen bonds) and hydrophobic contacts with the 4-aminophenyl group . Validate predictions with mutagenesis studies (e.g., Ser203Ala mutants).

Q. What methods improve regioselectivity in triazole ring functionalization?

To avoid mixtures of 1,4- and 1,5-triazole isomers during derivatization:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-triazole formation .

- Microwave irradiation : Enhances reaction control for selective substitutions .

- Protecting groups : Temporarily block reactive sites (e.g., amine groups) to direct functionalization to the triazole ring .

Methodological Best Practices

- Synthetic Reproducibility : Document exact equivalents of reagents, solvent volumes, and heating/cooling rates.

- Data Validation : Use triplicate measurements in biological assays and report SEM/error bars.

- Computational Cross-Checking : Compare docking results across multiple software platforms (e.g., AutoDock vs. MOE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.